(Cyclopropylmethyl)[(2-methylpyridin-3-yl)methyl](prop-2-yn-1-yl)amine
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Overview
Description
(Cyclopropylmethyl)(2-methylpyridin-3-yl)methylamine is a complex organic compound that features a cyclopropylmethyl group, a 2-methylpyridin-3-ylmethyl group, and a prop-2-yn-1-ylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(2-methylpyridin-3-yl)methylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent like diiodomethane and a zinc-copper couple.
Introduction of the 2-Methylpyridin-3-ylmethyl Group: This step often involves the alkylation of 2-methylpyridine with a suitable alkyl halide under basic conditions.
Attachment of the Prop-2-yn-1-ylamine Group: This can be done through a nucleophilic substitution reaction where a propargyl halide reacts with an amine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow synthesis to enhance efficiency and safety. This method allows for better control over reaction conditions and can reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)(2-methylpyridin-3-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alkanes.
Scientific Research Applications
(Cyclopropylmethyl)(2-methylpyridin-3-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)(2-methylpyridin-3-yl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effect .
Comparison with Similar Compounds
Similar Compounds
(Cyclopropylmethyl)(prop-2-yn-1-yl)amine: Similar in structure but lacks the 2-methylpyridin-3-ylmethyl group.
2-Methylpyridin-3-ylmethylamine: Similar but does not contain the cyclopropylmethyl and prop-2-yn-1-yl groups.
Uniqueness
The presence of the cyclopropylmethyl group adds strain and reactivity, while the 2-methylpyridin-3-ylmethyl group provides aromatic stability and potential for π-π interactions .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[(2-methylpyridin-3-yl)methyl]prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-3-9-16(10-13-6-7-13)11-14-5-4-8-15-12(14)2/h1,4-5,8,13H,6-7,9-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKCNEOSIZQKDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CN(CC#C)CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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